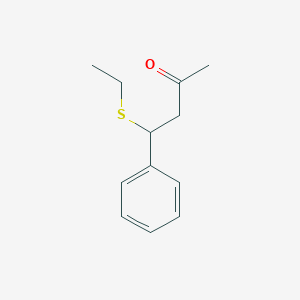
4-(Ethylsulfanyl)-4-phenylbutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Ethylsulfanyl)-4-phenylbutan-2-one is an organic compound characterized by the presence of an ethylsulfanyl group and a phenyl group attached to a butan-2-one backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfanyl)-4-phenylbutan-2-one typically involves the reaction of 4-phenylbutan-2-one with ethylsulfanyl reagents under specific conditions. One common method is the nucleophilic substitution reaction where the ethylsulfanyl group is introduced to the butan-2-one backbone. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar nucleophilic substitution techniques. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-(Ethylsulfanyl)-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butan-2-one backbone can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
4-(Ethylsulfanyl)-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(Ethylsulfanyl)-4-phenylbutan-2-one involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The phenyl group may facilitate binding to aromatic residues in proteins, affecting enzyme activity or receptor binding.
相似化合物的比较
Similar Compounds
4-Phenylbutan-2-one: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.
4-(Methylsulfanyl)-4-phenylbutan-2-one: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl, leading to variations in steric and electronic effects.
4-(Ethylsulfanyl)-4-phenylbutanol: The carbonyl group is reduced to an alcohol, altering its chemical behavior.
Uniqueness
4-(Ethylsulfanyl)-4-phenylbutan-2-one is unique due to the presence of both the ethylsulfanyl and phenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
属性
CAS 编号 |
74896-58-5 |
|---|---|
分子式 |
C12H16OS |
分子量 |
208.32 g/mol |
IUPAC 名称 |
4-ethylsulfanyl-4-phenylbutan-2-one |
InChI |
InChI=1S/C12H16OS/c1-3-14-12(9-10(2)13)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3 |
InChI 键 |
IKTUISBBLUYVCI-UHFFFAOYSA-N |
规范 SMILES |
CCSC(CC(=O)C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


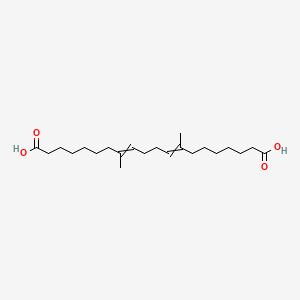
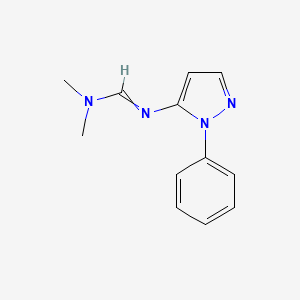
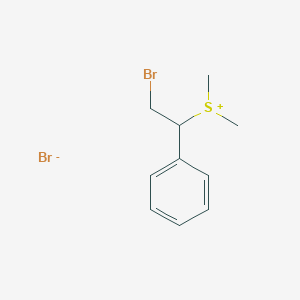
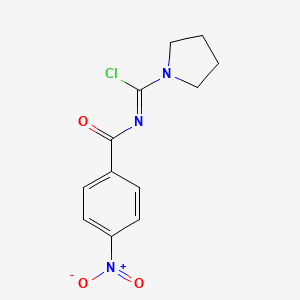

![1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole](/img/structure/B14443911.png)
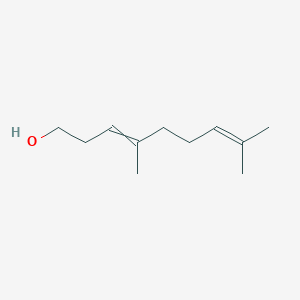
![Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride](/img/structure/B14443927.png)




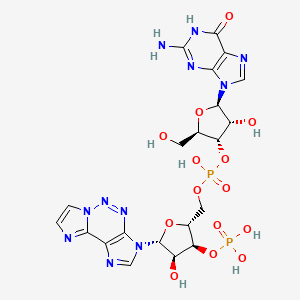
![3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14443985.png)
